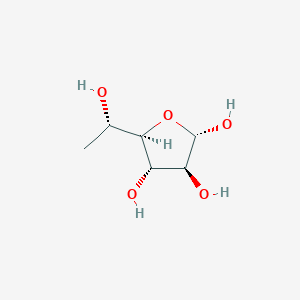
beta-L-Fucofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-L-Fucofuranose: is a monosaccharide, specifically a furanose form of L-fucose. It is a six-carbon sugar that plays a significant role in various biological processes. This compound is a structural isomer of beta-L-fucopyranose, differing in the ring structure of the sugar molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-L-Fucofuranose can be synthesized through the acetolysis of methyl-2,3,5-tri-O-acetyl-beta-L-fucofuranoside . The fusion of beta-L-fucopyranose tetraacetate with phosphoric acid at 50°C for 1 minute results in a mixture of alpha- and beta-pyranosyl phosphates . Longer fusion times yield the alpha-anomer exclusively .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of specific reagents and controlled reaction conditions to ensure the desired anomeric form is obtained.
Análisis De Reacciones Químicas
Types of Reactions: Beta-L-Fucofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as nitric acid or potassium permanganate can be used to oxidize this compound.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions can be carried out using halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Beta-L-Fucofuranose has several applications in scientific research:
Chemistry: It is used in the synthesis of various glycosides and glycoconjugates.
Biology: It plays a role in the study of carbohydrate metabolism and enzymatic reactions involving fucose.
Medicine: this compound is investigated for its potential therapeutic applications, including its role in glycoprotein synthesis and cell signaling.
Industry: It is used in the production of bioactive compounds and as a precursor in the synthesis of complex carbohydrates.
Mecanismo De Acción
The mechanism of action of beta-L-Fucofuranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for enzymes involved in fucose metabolism, such as fucosidases. These enzymes catalyze the hydrolysis of fucose-containing compounds, leading to various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Beta-L-Fucopyranose: A structural isomer with a pyranose ring structure.
Alpha-L-Fucofuranose: An anomer of beta-L-Fucofuranose with a different configuration at the anomeric carbon.
Beta-D-Fucofuranose: An enantiomer of this compound with a different spatial arrangement of atoms.
Uniqueness: this compound is unique due to its specific furanose ring structure and its role in various biological processes. Its distinct configuration allows it to interact with specific enzymes and receptors, making it valuable in biochemical and medical research .
Propiedades
Número CAS |
64761-42-8 |
|---|---|
Fórmula molecular |
C6H12O5 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-5-[(1S)-1-hydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-10H,1H3/t2-,3-,4-,5+,6-/m0/s1 |
Clave InChI |
AFNUZVCFKQUDBJ-XKTQNOIPSA-N |
SMILES isomérico |
C[C@@H]([C@@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O |
SMILES canónico |
CC(C1C(C(C(O1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















